molecular formula C8H7F3O B6217330 [4-(difluoromethyl)-3-fluorophenyl]methanol CAS No. 1783952-12-4

[4-(difluoromethyl)-3-fluorophenyl]methanol

Cat. No.: B6217330
CAS No.: 1783952-12-4
M. Wt: 176.14 g/mol
InChI Key: JVSRKDFYSYMJKY-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)-3-fluorophenyl]methanol is an organic compound with the molecular formula C8H8F2O It is characterized by the presence of both difluoromethyl and fluorophenyl groups attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a fluorophenyl precursor using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of [4-(difluoromethyl)-3-fluorophenyl]methanol may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)-3-fluorophenyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form difluoromethylated phenylmethane derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while reduction can produce difluoromethylated hydrocarbons .

Scientific Research Applications

Chemistry

In chemistry, [4-(difluoromethyl)-3-fluorophenyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Comparison with Similar Compounds

Similar Compounds

    [4-(Trifluoromethyl)phenyl]methanol: Similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.

    [4-(Difluoromethyl)phenyl]methanol: Lacks the additional fluorine atom present in [4-(difluoromethyl)-3-fluorophenyl]methanol.

Uniqueness

The uniqueness of this compound lies in its combination of difluoromethyl and fluorophenyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .

Properties

CAS No.

1783952-12-4

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

[4-(difluoromethyl)-3-fluorophenyl]methanol

InChI

InChI=1S/C8H7F3O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8,12H,4H2

InChI Key

JVSRKDFYSYMJKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)F)C(F)F

Purity

95

Origin of Product

United States

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